REACTION_CXSMILES
|
[CH2:1]([CH:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[Cl:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][OH:19].C(N(CC)CC)C.[OH-].[Na+]>C1(C)C=CC=CC=1>[ClH:13].[CH2:1]([CH:7]1[CH2:8][CH2:9][N:10]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][OH:19])[CH2:11][CH2:12]1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:3.4,6.7|
|
Name
|
( 17 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC)C1CCNCC1
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
ClCCCCCO
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
5-N
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
The solution is stirred with 200 ml
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is heated in an autoclave for twelve hours at 120°-140° Centigrade
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
DISTILLATION
|
Details
|
the base distilled at 130°-135° Centigrade/0.01 mm Hg
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(CCCCC)C1CCN(CC1)CCCCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |